4-Ethylthiazol-5-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylthiazol-5-amine hydrochloride is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylthiazol-5-amine hydrochloride typically involves the reaction of ethylamine with thiazole derivatives. One common method includes the reaction of ethylamine with 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone in the presence of thiourea and substituted thioamides . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 4-Ethylthiazol-5-amine hydrochloride often involves a one-pot synthesis method. This method is advantageous due to its simplicity and high yield. The process involves the reaction of commercially available materials under optimized conditions to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Ethylthiazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethylthiazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethylthiazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting the cell membrane of bacteria .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
4-Ethylthiazol-5-amine hydrochloride is unique due to its specific ethyl substitution at the C-4 position, which can influence its chemical reactivity and biological activity. This substitution can enhance its antimicrobial properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C5H9ClN2S |
---|---|
Molecular Weight |
164.66 g/mol |
IUPAC Name |
4-ethyl-1,3-thiazol-5-amine;hydrochloride |
InChI |
InChI=1S/C5H8N2S.ClH/c1-2-4-5(6)8-3-7-4;/h3H,2,6H2,1H3;1H |
InChI Key |
ZEAAWNAYFUNTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.